Cas no 1247858-16-7 (1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine)

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenylmethyl group attached to a cyclohexylamine core, offers unique steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles in drug development. This compound’s rigid cyclohexyl backbone may also contribute to selective binding interactions in target molecules. Suitable for use in medicinal chemistry and material science, it provides researchers with a versatile building block for exploring structure-activity relationships.
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine structure
1247858-16-7 structure
商品名:1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine
CAS番号:1247858-16-7
MF:C13H17F2N
メガワット:225.277590513229
CID:5919847
PubChem ID:62197353

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
    • AKOS011478481
    • 1247858-16-7
    • EN300-6763044
    • 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine
    • インチ: 1S/C13H17F2N/c14-11-5-4-10(12(15)8-11)9-13(16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2
    • InChIKey: OMVSMPPFMQBQPE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CC1(CCCCC1)N)F

計算された属性

  • せいみつぶんしりょう: 225.13290587g/mol
  • どういたいしつりょう: 225.13290587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6763044-5.0g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
5.0g
$2816.0 2025-03-12
Enamine
EN300-6763044-2.5g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
2.5g
$1903.0 2025-03-12
Enamine
EN300-6763044-0.5g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
0.5g
$933.0 2025-03-12
Enamine
EN300-6763044-1.0g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
1.0g
$971.0 2025-03-12
Enamine
EN300-6763044-0.05g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
0.05g
$816.0 2025-03-12
Enamine
EN300-6763044-0.1g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
0.1g
$855.0 2025-03-12
Enamine
EN300-6763044-10.0g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
10.0g
$4176.0 2025-03-12
Enamine
EN300-6763044-0.25g
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine
1247858-16-7 95.0%
0.25g
$893.0 2025-03-12

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine 関連文献

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amineに関する追加情報

Professional Introduction to 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine (CAS No: 1247858-16-7)

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine, identified by its CAS number 1247858-16-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane ring substituted with an amine group and a (2,4-difluorophenyl)methyl side chain, has garnered attention due to its structural complexity and potential biological activities. The presence of fluorine atoms in the aromatic ring introduces unique electronic and steric properties, making this compound a valuable scaffold for drug discovery and development.

The chemical structure of 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine consists of a cyclohexan-1-amine core linked to a benzyl-like group where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This substitution pattern enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. The amine functionality provides a site for further chemical modifications, allowing for the exploration of various pharmacophores and bioisosteres.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to metabolic degradation. The (2,4-difluorophenyl)methyl moiety in 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine has been investigated for its potential in modulating enzyme activities and receptor interactions. For instance, studies have shown that fluorinated aromatic rings can improve the solubility and bioavailability of drug candidates, making them more effective in vivo. This compound's structural features align well with these principles, suggesting its utility in developing novel therapeutic agents.

The synthesis of 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Key steps include the formation of the cyclohexane amine backbone followed by the introduction of the (2,4-difluorophenyl)methyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are crucial in pharmaceutical chemistry for ensuring that intermediates and final products meet stringent quality standards.

Recent research has explored the pharmacological potential of derivatives of 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine. For example, modifications to the amine group have led to compounds with improved binding affinities to target proteins. Additionally, computational studies have predicted that fluorination at specific positions on the aromatic ring can enhance metabolic stability while maintaining biological activity. These findings underscore the importance of structural optimization in drug development and highlight the promise of 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine as a lead compound.

The compound's unique structural features also make it a valuable tool for mechanistic studies in organic chemistry. Researchers have utilized 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine to investigate reaction mechanisms involving fluorinated aromatic systems. Such studies contribute to a deeper understanding of how these compounds interact with biological targets and how their structures can be manipulated to improve pharmacological properties. This knowledge is essential for designing next-generation drugs with enhanced efficacy and safety profiles.

In conclusion, 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine (CAS No: 1247858-16-7) represents a significant advancement in pharmaceutical chemistry. Its structural complexity, combined with its potential biological activities, makes it a promising candidate for drug discovery and development. The presence of fluorine atoms enhances its pharmacological properties, while its versatile chemical structure allows for extensive modifications. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic agents.

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